molecular formula C9H5FO2 B2595897 2-Ethynyl-5-fluorobenzoic acid CAS No. 1850860-05-7

2-Ethynyl-5-fluorobenzoic acid

Cat. No. B2595897
CAS RN: 1850860-05-7
M. Wt: 164.135
InChI Key: XXIWXLVXPIGTRA-UHFFFAOYSA-N
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Description

2-Ethynyl-5-fluorobenzoic acid is a chemical compound with the molecular weight of 164.14 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 2-fluorobenzoic acids, which includes 2-Ethynyl-5-fluorobenzoic acid, can be achieved by nucleophilic fluorination of readily available 1-arylbenziodoxolones . The role of solvent and substituents in compounds on the yields of 2-fluorobenzoic acids has been investigated, and it was found that the 5-nitro-substituted benziodoxole is the most efficient precursor .


Molecular Structure Analysis

The Inchi Code for 2-Ethynyl-5-fluorobenzoic acid is 1S/C9H5FO2/c1-2-6-3-4-7 (10)5-8 (6)9 (11)12/h1,3-5H, (H,11,12) .


Chemical Reactions Analysis

Fluorinated benzoic acids, including 2-Ethynyl-5-fluorobenzoic acid, have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties .


Physical And Chemical Properties Analysis

2-Ethynyl-5-fluorobenzoic acid is a powder at room temperature . It has a molecular weight of 164.14 .

Scientific Research Applications

Radioligand Development for Brain Imaging

2-Ethynyl-5-fluorobenzoic acid derivatives have been utilized in the development of radioligands for imaging brain receptors. A study by Siméon et al. (2012) synthesized [11C]SP203, a compound derived from 2-ethynyl-5-fluorobenzoic acid, for imaging metabotropic glutamate 5 receptors (mGluR5) in the brain using positron emission tomography (PET). This radioligand showed potential in providing a substantial mGluR5-specific signal in the monkey brain, which could be valuable in studying human brain receptors as well (Siméon et al., 2012).

Biodegradation Research

Research into the biodegradation of fluorinated compounds includes studies on 2-ethynyl-5-fluorobenzoic acid derivatives. Boersma et al. (2004) investigated the degradation of 3-fluorobenzoate, a related compound, by a bacterium capable of using it as a sole carbon source. This study contributes to understanding the environmental impact and degradation pathways of fluorinated aromatic compounds (Boersma et al., 2004).

Metal-Organic Frameworks (MOFs) Development

2-Ethynyl-5-fluorobenzoic acid derivatives are also significant in the synthesis of Metal-Organic Frameworks (MOFs). A study by Vizuet et al. (2021) highlighted the use of 2-fluorobenzoic acid, a related compound, in creating rare-earth MOFs. These frameworks have potential applications in gas storage, catalysis, and sensing technologies (Vizuet et al., 2021).

Fluorinated Compound Synthesis

The synthesis of various fluorinated compounds, including those derived from 2-ethynyl-5-fluorobenzoic acid, is a key area of research. Jian-zhong (2010) described an optimized synthesis method for methyl 2-amino-5-fluorobenzoate, showcasing the diverse synthetic applications of fluorinated benzoic acids in organic chemistry (Yin Jian-zhong, 2010).

Anaerobic Transformation Studies

Genthner et al. (1989) used isomeric fluorophenols, closely related to 2-ethynyl-5-fluorobenzoic acid, to study the transformation of phenol to benzoate by anaerobic microorganisms. This research contributes to the understanding of microbial degradation pathways of fluorinated organic compounds (Genthner et al., 1989).

Mechanism of Action

While the specific mechanism of action for 2-Ethynyl-5-fluorobenzoic acid is not mentioned, the release of fluoride from similar compounds can be explained by the oxidation of anthranilic acid by an enzyme isolated from a pseudomonad .

Future Directions

The role of solvent and substituents in compounds on the yields of 2-fluorobenzoic acids has been investigated, and it was found that the 5-nitro-substituted benziodoxole is the most efficient precursor . This suggests that future research could focus on exploring other efficient precursors for the synthesis of 2-fluorobenzoic acids.

Relevant Papers The relevant papers for 2-Ethynyl-5-fluorobenzoic acid include studies on the synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones , and the use of fluorinated benzoic acids as conservative tracers in petrochemical exploration and geochemical investigations .

properties

IUPAC Name

2-ethynyl-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h1,3-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIWXLVXPIGTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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